2-[2-(2-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[2-(2-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a cyclopropane ring fused to a 2-methoxyphenyl group. The 1,3,2-dioxaborolane core provides stability, making it useful in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₆H₂₃BO₃, with a molecular weight of 274.17 g/mol .
Properties
Molecular Formula |
C16H23BO3 |
|---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-10-12(13)11-8-6-7-9-14(11)18-5/h6-9,12-13H,10H2,1-5H3 |
InChI Key |
QBMZKUDVGWBYES-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3OC |
Origin of Product |
United States |
Biological Activity
2-[2-(2-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C16H23BO3. It has garnered attention for its potential biological activities and applications in organic synthesis. This article reviews the biological activity of this compound based on diverse sources and research findings.
- IUPAC Name : 2-(2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Weight : 274.17 g/mol
- Purity : 97%
Structural Features
The compound features a cyclopropyl group and a methoxyphenyl moiety that can significantly influence its reactivity and biological interactions. The boronic ester functional group enhances its ability to form carbon-carbon bonds, making it valuable in synthetic chemistry .
Boronic esters like this compound are known to interact with biomolecules through reversible covalent bonding with diols. This property may allow them to serve as enzyme inhibitors or modulators in biochemical pathways .
Inhibition Studies
Recent studies have explored the compound's potential as an inhibitor of various enzymes. For instance:
- CYP3A4 Inhibition : The compound exhibited reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM. This suggests that it may influence drug metabolism and pharmacokinetics when co-administered with other medications .
Case Studies and Research Findings
- Antiparasitic Activity : A study indicated that modifications to the structure of related compounds improved their aqueous solubility and metabolic stability while enhancing antiparasitic activity . This suggests that similar modifications could be beneficial for this compound.
- Selectivity in Biological Systems : The unique structural features of this compound may enhance its selectivity and efficacy in biological systems. This has been observed in related compounds where structural modifications led to improved activity against specific targets .
Comparative Activity Table
| Compound | Biological Target | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | CYP3A4 | 0.34 | Reversible inhibition |
| Related Compound A | Antiparasitic | <50 | Improved solubility and stability |
| Related Compound B | CYP Inhibition | >50 | Low activity observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-(2-(Cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Features a cyclopropylmethoxy group at the phenyl ring’s 2-position instead of a methoxyphenyl-cyclopropyl moiety.
- Properties : Same molecular weight (274.17 g/mol) as the target compound but differs in substituent flexibility. The ether linkage may reduce steric hindrance compared to the cyclopropane-fused structure .
2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Cyclopropyl group at the phenyl ring’s 5-position with a 2-methoxy substituent.
- Properties : Exhibits H315/H319/H335 hazards (skin/eye/respiratory irritation), suggesting similar safety concerns for the target compound. The positional isomerism impacts electronic properties and reactivity .
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane
Cyclopropane-Containing Analogues
2-(1-Benzyl-2-(4-chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Cyclopropane fused to a 4-chlorophenyl and benzyl group.
- Applications : Demonstrated utility in stereoselective syntheses, highlighting how cyclopropane rigidity influences reaction pathways .
2-(3-Methoxy-3-(4-methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Functional Group Modifications
2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Combines chloro and methylsulfanyl groups on the phenyl ring.
- Reactivity : The sulfur atom may participate in coordination chemistry, altering catalytic activity in cross-couplings .
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Bulky cyclohexyl group at the phenyl 4-position.
Comparative Data Table
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-[2-(2-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity ensured?
- Methodology : The compound is synthesized via boronylation of a cyclopropane-containing precursor. A typical approach involves reacting a 2-(2-methoxyphenyl)cyclopropyl lithium intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions. Purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and NMR to verify the absence of boronic acid byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features confirm its structure?
- Methodology :
- NMR : Peaks for the methoxy group (δ ~3.8 ppm) and cyclopropane protons (δ ~1.2–2.0 ppm, split due to ring strain).
- NMR : Signals for the dioxaborolane ring carbons (δ ~85–95 ppm) and aromatic carbons (δ ~110–160 ppm).
- NMR : A sharp singlet at δ ~30 ppm confirms the boron environment.
- IR : B-O stretches (~1350–1400 cm) and aromatic C-H bends (~750 cm) .
Advanced Questions
Q. How do the 2-methoxyphenyl and cyclopropyl substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Mechanistic Insight :
- The electron-donating methoxy group enhances aryl boronate stability and facilitates transmetallation by polarizing the boron center.
- The cyclopropane’s ring strain may increase reactivity by destabilizing the ground state, though steric hindrance from the bicyclic structure could slow catalyst turnover. Comparative studies with non-cyclopropyl analogs (e.g., 2-(5-fluoro-2-methoxyphenyl)dioxaborolane) show up to 20% higher yields due to reduced steric bulk .
- Experimental Design : Optimize ligand choice (e.g., SPhos vs. XPhos) to balance steric effects and catalytic efficiency .
Q. What strategies resolve contradictions in reaction yields when varying solvent systems or catalytic conditions?
- Data-Driven Analysis :
| Catalyst System | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh) | THF | KCO | 65 | |
| Pd(OAc)/SPhos | Dioxane | CsF | 82 | |
| PdCl(dppf) | Toluene | NaOtBu | 58 |
- Key Findings : Polar aprotic solvents (dioxane) with fluoride bases (CsF) enhance boronate activation. Sterically demanding ligands (SPhos) improve selectivity for bulky substrates. Contradictions arise from competing protodeboronation in protic solvents .
Q. How does the compound’s stability under acidic or oxidative conditions impact its utility in multi-step syntheses?
- Stability Profiling :
- Acidic Conditions (pH < 5) : Rapid hydrolysis of the dioxaborolane ring occurs, releasing boronic acid. Stabilization requires inert atmospheres and low temperatures.
- Oxidative Conditions (e.g., HO) : The cyclopropane ring undergoes ring-opening via radical pathways, limiting use in oxidation-prone reactions. Stability is confirmed via NMR tracking over 24 hours .
Data Contradiction Analysis
Q. Why do reported yields for cyclopropane-containing boronates vary significantly across studies?
- Critical Factors :
- Substituent Effects : Electron-withdrawing groups on the phenyl ring (e.g., Cl in ) reduce boronate stability, lowering yields by 15–30% compared to methoxy-substituted analogs.
- Catalyst Poisoning : Cyclopropane’s strain can bind to Pd catalysts, necessitating higher catalyst loadings (5 mol% vs. 1–2 mol% for non-cyclopropyl derivatives) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
